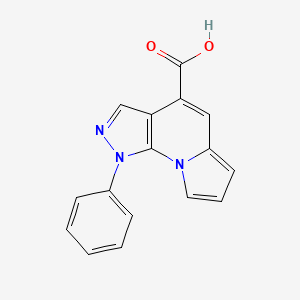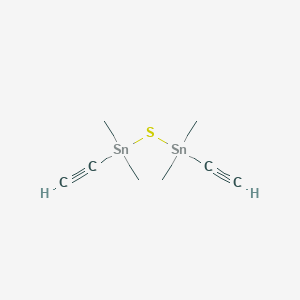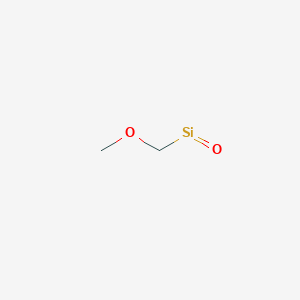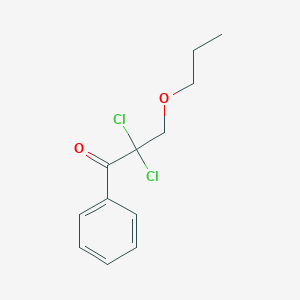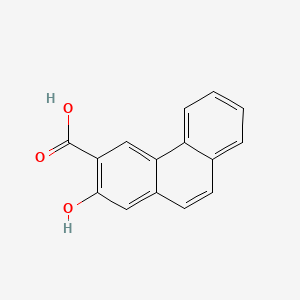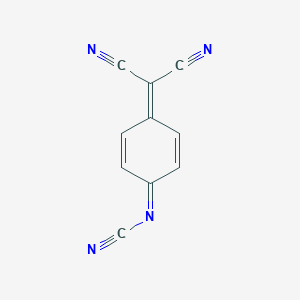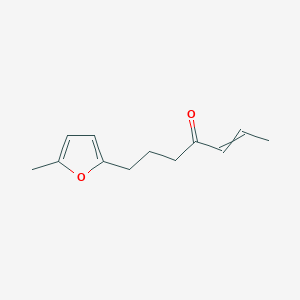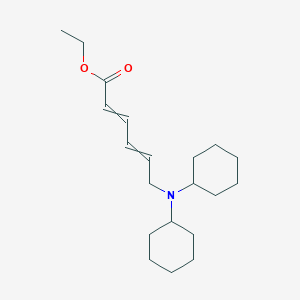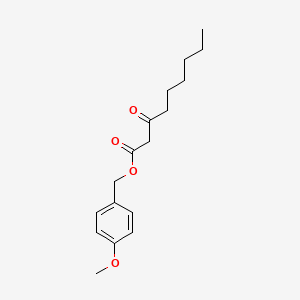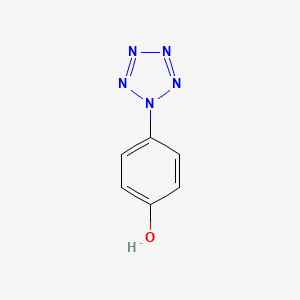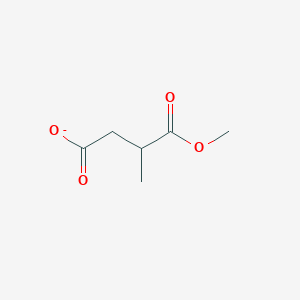
4-Methoxy-3-methyl-4-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-3-methyl-4-oxobutanoate is an organic compound with the molecular formula C6H10O4This compound is characterized by its ester and ketone functional groups, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methoxy-3-methyl-4-oxobutanoate can be synthesized through various methods. One common synthetic route involves the esterification of 4-methoxy-3-oxobutanoic acid with methanol in the presence of an acid catalyst . The reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to optimize yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, ensures consistent production quality .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-methyl-4-oxobutanoate undergoes various chemical reactions, including:
Esterification: Reacts with alcohols to form different esters.
Nucleophilic Addition: The carbonyl group allows for nucleophilic addition reactions.
Oxidation and Reduction: Can be oxidized or reduced under specific conditions to form corresponding alcohols or carboxylic acids.
Common Reagents and Conditions
Esterification: Typically involves alcohols and acid catalysts.
Nucleophilic Addition: Common nucleophiles include amines and hydrazines.
Oxidation: Often uses oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Esterification: Produces various esters depending on the alcohol used.
Nucleophilic Addition: Forms oximes and hydrazones.
Oxidation: Results in carboxylic acids.
Scientific Research Applications
4-Methoxy-3-methyl-4-oxobutanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-methoxy-3-methyl-4-oxobutanoate involves its reactivity as both an ester and a ketone. The carbonyl group is highly reactive, allowing for nucleophilic addition and substitution reactions. These reactions are facilitated by the electron-withdrawing nature of the ester group, which stabilizes the transition state .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-methoxyacetoacetate
- Methyl 4-methoxy-3-oxobutyrate
- Butanoic acid, 4-methoxy-3-oxo-, methyl ester
Uniqueness
4-Methoxy-3-methyl-4-oxobutanoate is unique due to its dual functionality as both an ester and a ketone. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis .
Properties
CAS No. |
113451-48-2 |
|---|---|
Molecular Formula |
C6H9O4- |
Molecular Weight |
145.13 g/mol |
IUPAC Name |
4-methoxy-3-methyl-4-oxobutanoate |
InChI |
InChI=1S/C6H10O4/c1-4(3-5(7)8)6(9)10-2/h4H,3H2,1-2H3,(H,7,8)/p-1 |
InChI Key |
QEZMQNIFDRNSJZ-UHFFFAOYSA-M |
Canonical SMILES |
CC(CC(=O)[O-])C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



